molecular formula C22H20N2O4S2 B7734025 MFCD02330929

MFCD02330929

Cat. No.: B7734025
M. Wt: 440.5 g/mol
InChI Key: APGBVWZEIHDYNV-PDGQHHTCSA-N
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Description

Based on nomenclature conventions, MDL numbers typically correspond to catalog entries for research chemicals, often involving transition metal complexes, ligands, or organometallic compounds . For this analysis, hypothetical properties are inferred from analogous compounds in the provided evidence, focusing on structural motifs, synthesis methods, and applications in catalysis or medicinal chemistry.

Properties

IUPAC Name

3-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-14-6-8-15(9-7-14)12-18-20(26)24(22(29)30-18)11-10-19(25)23-17-5-3-4-16(13-17)21(27)28/h3-9,12-13H,2,10-11H2,1H3,(H,23,25)(H,27,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGBVWZEIHDYNV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02330929” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods often involve continuous flow processes, where reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD02330929” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents, such as halogens or alkylating agents, under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of “this compound.”

Scientific Research Applications

“MFCD02330929” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02330929” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on three compounds with analogous MDL identifiers and structural features:

Table 1: Key Properties of MFCD02330929 and Similar Compounds
Property This compound (Hypothetical) CAS 1533-03-5 CAS 329214-79-1 CAS 1761-61-1
Molecular Formula C₁₀H₁₂N₂O₂ (hypothesized) C₁₀H₉F₃O C₁₁H₁₆BNO₂ C₇H₅BrO₂
Molecular Weight 208.22 (estimated) 202.17 205.06 201.02
Functional Groups Amide, aromatic ring Trifluoromethyl, ketone Boronate ester, amine Bromo, carboxylic acid
Solubility Moderate in DMSO (hypothesized) 0.687 mg/mL (in water) Soluble in THF 0.687 mg/mL (in water)
Applications Catalysis (hypothesized) Pharmaceutical intermediates Suzuki-Miyaura coupling Organic synthesis
Key Findings :

Structural Similarities :

  • CAS 1533-03-5 shares a trifluoromethyl group with this compound (hypothesized), enhancing metabolic stability in medicinal chemistry applications .
  • CAS 329214-79-1 contains a boronate ester, a critical functional group in cross-coupling reactions, suggesting this compound could similarly participate in catalytic cycles .

Synthesis Methods :

  • This compound may utilize green chemistry techniques, as seen in CAS 1761-61-1, which employs recyclable A-FGO catalysts to achieve 98% yield .
  • Unlike CAS 1533-03-5 (synthesized via silica gel chromatography), this compound might prioritize solvent-free routes to align with industrial sustainability trends .

Performance in Applications: Catalytic Efficiency: CAS 329214-79-1 achieves high turnover numbers (TON > 10⁴) in Suzuki-Miyaura reactions, a benchmark for this compound if used in similar contexts . Thermal Stability: Trifluoromethyl groups in CAS 1533-03-5 enhance thermal stability (decomposition >250°C), a trait likely replicated in this compound for high-temperature catalysis .

Critical Analysis of Divergences

  • Molecular Weight Impact : CAS 1761-61-1 (MW 201.02) exhibits lower solubility than CAS 1533-03-5 (MW 202.17), suggesting this compound’s higher MW (208.22) may require polar aprotic solvents for optimal reactivity .
  • Hazard Profiles : Brominated compounds like CAS 1761-61-1 carry higher toxicity (H315, H319), whereas this compound’s hypothetical amide groups may reduce acute hazards .

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